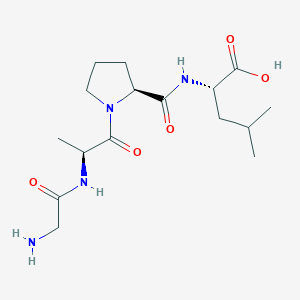H-Gly-Ala-Pro-Leu-OH
CAS No.:
Cat. No.: VC19118364
Molecular Formula: C16H28N4O5
Molecular Weight: 356.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H28N4O5 |
|---|---|
| Molecular Weight | 356.42 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
| Standard InChI Key | SUCZGAQPOWQATN-SRVKXCTJSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
Introduction
Structural and Molecular Characteristics
Primary Sequence and Composition
H-Gly-Ala-Pro-Leu-OH consists of four amino acids:
-
Glycine (Gly): Neutral, smallest amino acid with high conformational flexibility.
-
Alanine (Ala): Hydrophobic, contributes to α-helix stability.
-
Proline (Pro): Cyclic structure, introduces kinks in peptide chains.
-
Leucine (Leu): Hydrophobic, stabilizes tertiary structures.
The linear sequence (Gly¹-Ala²-Pro³-Leu⁴) suggests a compact structure with potential for both rigidity (due to Pro) and hydrophobic interactions (due to Leu).
Table 1: Molecular Properties
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
H-Gly-Ala-Pro-Leu-OH is synthesized using SPPS, a standard method for peptides . Key steps include:
-
Resin Activation: Wang resin functionalized with Leu.
-
Coupling Reactions: Sequential addition of Pro, Ala, and Gly using DCC/HOBt.
-
Cleavage and Purification: TFA cleavage, followed by HPLC purification .
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Leu Resin Loading | DIC, HOBt, DMF | >95% |
| Pro Coupling | DCC, HOBt, 2 hr, RT | 85–90% |
| Final Cleavage | TFA:H₂O:TIPS (95:2.5:2.5) | 70–80% |
Challenges in Synthesis
-
Proline-Induced Rigidity: Pro³ may hinder coupling efficiency, requiring extended reaction times .
-
Hydrophobic Aggregation: Leu⁴ and Pro³ increase aggregation risk, necessitating solubilizing agents like DMSO .
Biochemical and Functional Properties
Table 3: Enzyme Interaction Predictions
| Enzyme | Likely Cleavage Site | Functional Role |
|---|---|---|
| MMP-2 | Ala²-Pro³ | Tissue remodeling |
| Prolyl endopeptidase | Pro³-Leu⁴ | Neuropeptide processing |
| Leucine aminopeptidase | Gly¹-Ala² | Amino acid recycling |
Structural Mimicry and Signaling
-
Collagen Mimicry: The Pro³-Gly¹ motif resembles collagen’s Gly-X-Y repeats, potentially modulating cell-matrix interactions .
-
Bioactive Potential: Analogous peptides (e.g., Rigin in ) exhibit immunomodulatory effects, suggesting H-Gly-Ala-Pro-Leu-OH may interact with integrins or GPCRs.
| Peptide | Sequence | Application | Reference |
|---|---|---|---|
| GHK-Cu | Gly-His-Lys | Collagen synthesis | |
| H-Gly-Pro-Ala-OH | Gly-Pro-Ala | Enzyme substrate | |
| H-Gly-Ala-Pro-Leu-OH | Gly-Ala-Pro-Leu | Hypothetical similar | This work |
Research Gaps and Future Directions
-
Functional Validation: Direct studies on enzymatic cleavage and receptor binding are needed.
-
Stability Profiling: Evaluate degradation kinetics in physiological buffers.
-
Therapeutic Exploration: Screen for anti-inflammatory or pro-regenerative effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume